Cas no 681260-40-2 (Cyclohexyl 4-methylbenzylidenecarbamate)

Cyclohexyl 4-methylbenzylidenecarbamate is a carbamate derivative characterized by its cyclohexyl and 4-methylbenzylidene functional groups. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features, such as the carbamate linkage and aromatic substitution, contribute to its reactivity in nucleophilic and electrophilic transformations. The cyclohexyl moiety enhances solubility in nonpolar solvents, while the 4-methylbenzylidene group offers steric and electronic modulation for selective reactions. This compound may also serve as a model substrate in studies exploring carbamate stability or catalytic processes.
Cyclohexyl 4-methylbenzylidenecarbamate structure
681260-40-2 structure
Product Name:Cyclohexyl 4-methylbenzylidenecarbamate
CAS No:681260-40-2
MF:C15H19NO2
MW:245.31686425209
CID:5019388
Update Time:2025-05-19

Cyclohexyl 4-methylbenzylidenecarbamate Chemical and Physical Properties

Names and Identifiers

    • Cyclohexyl 4-methylbenzylidenecarbamate
    • (4-methyl-benzylidene)-carbamic acidcyclohexyl ester
    • (4-Methyl-benzylidene)-carbamic acid cyclohexyl ester
    • Inchi: 1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+
    • InChI Key: HIDGICDZUWRMJQ-LFIBNONCSA-N
    • SMILES: O(C(/N=C/C1C=CC(C)=CC=1)=O)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 287
  • XLogP3: 4
  • Topological Polar Surface Area: 38.7

Cyclohexyl 4-methylbenzylidenecarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12043340-1g
Cyclohexyl 4-methylbenzylidenecarbamate
681260-40-2 97%
1g
$583 2024-07-24

Cyclohexyl 4-methylbenzylidenecarbamate Related Literature

Additional information on Cyclohexyl 4-methylbenzylidenecarbamate

Cyclohexyl 4-methylbenzylidenecarbamate (CAS No. 681260-40-2): A Comprehensive Overview in Modern Chemical Biology

Cyclohexyl 4-methylbenzylidenecarbamate, identified by its unique chemical identifier CAS No. 681260-40-2, represents a significant compound in the realm of chemical biology and pharmaceutical research. This organocarbamate derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in both academic and industrial settings.

The molecular structure of Cyclohexyl 4-methylbenzylidenecarbamate consists of a cyclohexyl group attached to a benzylidenecarbamate moiety, with a methyl substituent at the para position of the benzene ring. This configuration imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The compound's solubility profile, influenced by the cyclohexyl and carbamate functional groups, makes it suitable for various solvents commonly used in biochemical assays.

Recent advancements in chemical biology have highlighted the importance of such derivatives in drug discovery. The benzylidenecarbamate scaffold is known for its ability to modulate enzyme activity and receptor binding, making it a valuable tool in the development of novel therapeutic agents. Specifically, studies have demonstrated that derivatives of this nature can exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases.

In the context of modern drug design, the structural features of Cyclohexyl 4-methylbenzylidenecarbamate provide a promising foundation for further modifications. Researchers have been exploring its potential as a lead compound for small-molecule drugs targeting neurological disorders. Preliminary findings suggest that it may interact with specific neurotransmitter receptors, offering a potential therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Cyclohexyl 4-methylbenzylidenecarbamate involves multi-step organic reactions, including condensation and cyclization processes. The use of advanced synthetic methodologies ensures high purity and yield, which are crucial for downstream applications. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structural integrity.

One of the most compelling aspects of this compound is its versatility in biological assays. Researchers have utilized it as an intermediate in the synthesis of more complex molecules designed to probe specific biological pathways. For instance, its incorporation into peptidomimetics has shown promise in disrupting protein-protein interactions relevant to cancer progression.

The pharmacokinetic properties of Cyclohexyl 4-methylbenzylidenecarbamate are also under investigation. Studies have begun to explore its metabolic stability and distribution within biological systems, providing insights into its potential as a drug candidate. These studies are essential for understanding how the compound behaves in vivo and for optimizing its pharmacological profile.

The role of computational chemistry in analyzing Cyclohexyl 4-methylbenzylidenecarbamate cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and interaction dynamics with biological targets. This approach has accelerated the drug discovery process by allowing virtual screening of potential candidates before experimental validation.

In conclusion, Cyclohexyl 4-methylbenzylidenecarbamate (CAS No. 681260-40-2) stands out as a versatile and intriguing compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, combined with promising biological activities, make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and mechanisms, this compound is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.

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